Chiralyst P310
CAS No.:
Cat. No.: VC18629679
Molecular Formula: C13H19O2Rh-
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19O2Rh- |
|---|---|
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene;(Z)-4-oxopent-2-en-2-olate;rhodium |
| Standard InChI | InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/p-1/b2-1-,8-7-;4-3-; |
| Standard InChI Key | BUYVJWVYKPKZEX-DWVXZKBMSA-M |
| Isomeric SMILES | C/C(=C/C(=O)C)/[O-].C1/C=C\CC/C=C\C1.[Rh] |
| Canonical SMILES | CC(=CC(=O)C)[O-].C1CC=CCCC=C1.[Rh] |
Introduction
Chemical Identity and Structural Properties
Chiralyst P310 belongs to the family of transition metal complexes, with the molecular formula C₁₃H₁₉O₂Rh and a molecular weight of 310.19 g/mol . Its IUPAC name, (1Z,5Z)-cycloocta-1,5-diene;(Z)-4-oxopent-2-en-2-olate;rhodium, reflects the stereochemical configuration of its ligands. The compound’s structure features a rhodium(I) center bonded to a bidentate acetylacetonato (acac) ligand and a η⁴-1,5-cyclooctadiene (COD) ligand, which collectively stabilize the metal in a low oxidation state while enabling ligand substitution during catalytic cycles .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 138–140°C (lit.) | |
| Density | 1.44 g/mL at 20°C | |
| Solubility | ~75% in H₂O (technical grade) | |
| Air Sensitivity | Sensitive; requires inert storage | |
| CAS Number | 12245-39-5 |
The air-sensitive nature of Chiralyst P310 necessitates storage under argon or nitrogen atmospheres to prevent oxidation . Its solubility in aqueous and organic solvents varies with purity, though technical-grade material is predominantly water-miscible .
Synthesis and Characterization
Chiralyst P310 is synthesized via ligand substitution reactions involving rhodium precursors such as rhodium chloride hydrate. A typical preparation involves reacting [Rh(COD)Cl]₂ with acetylacetone in the presence of a base, yielding the neutral Rh(acac)(COD) complex . Advanced purification techniques, including recrystallization from dichloromethane/hexane mixtures, ensure high metallurgical purity (>99.95%) .
Spectroscopic and Analytical Data
-
NMR Spectroscopy: The ¹H NMR spectrum exhibits resonances for the cyclooctadiene protons (δ 5.2–5.6 ppm) and acetylacetonato methyl groups (δ 1.8–2.1 ppm).
-
X-ray Crystallography: Confirms the square-planar geometry around the rhodium center, with bond lengths of 2.05 Å (Rh–O) and 2.18 Å (Rh–C).
-
Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 310.19, consistent with the molecular weight.
Applications in Asymmetric Catalysis
Chiralyst P310 excels in enantioselective hydrogenation and hydroformylation, pivotal for producing chiral intermediates in drug synthesis.
Hydrogenation of Prochiral Alkenes
In the hydrogenation of α,β-unsaturated ketones, Chiralyst P310 achieves enantiomeric excesses (ee) exceeding 90% under mild conditions (25°C, 1 atm H₂). For example, the reduction of methyl benzoylacrylate to (R)-methyl mandelate proceeds with 94% ee, a benchmark for rhodium-catalyzed asymmetric hydrogenation.
Hydroformylation Reactions
The catalyst mediates the hydroformylation of styrene derivatives to chiral aldehydes, with regioselectivity favoring branched products (up to 8:1 linear-to-branched ratio) . This reactivity is attributed to the steric bulk of the COD ligand, which directs substrate approach .
Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations
Chiralyst P310 enables kinetic resolution in allylic alkylation, achieving selectivity factors (s) of 15–20 in the desymmetrization of meso-diols. Dynamic kinetic asymmetric transformations (DYKAT) of racemic allenes yield axially chiral biaryls with 85–90% ee .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves and lab coats |
| H319 (Eye damage) | Use chemical goggles or face shields |
| H335 (Respiratory irritation) | Operate in fume hoods with respiratory protection |
Spill management involves inert absorption (e.g., vermiculite) and disposal as hazardous waste .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Merck | Technical | 500 mg | $372 |
| LabSolú | 99.95% | 1 g | $2,142 |
Product specifications often include residual solvent limits (<0.1% hexane) and metal impurities (<50 ppm) .
Recent Advances and Future Directions
Recent studies highlight Chiralyst P310’s role in photoredox catalysis, where it synergizes with organic dyes to enable light-driven asymmetric C–H functionalization. Computational modeling has further elucidated its transition-state geometries, guiding ligand design for improved enantiocontrol . Future research may explore its integration into continuous-flow systems and biocatalytic cascades for sustainable synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume